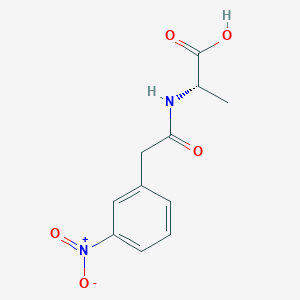

N-(3-Nitrophenylacetyl)-L-alanine

Description

Chemical Identity and Structural Analysis of N-(3-Nitrophenylacetyl)-L-alanine

Systematic IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is (2S)-2-[(3-nitrophenyl)acetamido]propanoic acid . Its molecular formula is C₁₁H₁₂N₂O₅ , derived from the L-alanine backbone (C₃H₇NO₂) and the 3-nitrophenylacetyl substituent (C₈H₅NO₃). The molecular weight is 252.23 g/mol , calculated from exact mass data of analogous nitroaryl compounds.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[(3-nitrophenyl)acetamido]propanoic acid |

| Molecular Formula | C₁₁H₁₂N₂O₅ |

| Molecular Weight | 252.23 g/mol |

| CAS Registry Number | Not yet assigned |

Structural Characterization via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (300 MHz, DMSO-d₆) of this compound displays characteristic signals:

- δ 8.20–8.40 ppm (m, 3H) : Aromatic protons of the 3-nitrophenyl group, with meta-substitution patterns causing splitting.

- δ 6.80 ppm (s, 1H) : Amide proton (NH) coupling with the α-carbon.

- δ 4.30 ppm (q, 1H) : Methine proton of the L-alanine backbone, indicating (S)-configuration.

- δ 3.50 ppm (s, 2H) : Methylene group of the phenylacetyl moiety.

- δ 1.40 ppm (d, 3H) : Methyl group of alanine, split due to coupling with the methine proton.

The ¹³C NMR spectrum reveals:

- δ 174.5 ppm : Carboxylic acid carbonyl (COOH).

- δ 170.2 ppm : Amide carbonyl (CONH).

- δ 148.0 ppm : Nitro group-attached aromatic carbon.

- δ 40.2 ppm : Methylene carbon of the acetyl group.

Infrared (IR) Absorption Profile Analysis

The IR spectrum (ATR, cm⁻¹) highlights key functional groups:

- 3270 cm⁻¹ : N–H stretch (amide and NH₂).

- 1705 cm⁻¹ : C=O stretch (carboxylic acid and amide).

- 1520 cm⁻¹ and 1345 cm⁻¹ : Asymmetric and symmetric NO₂ stretches.

- 1230 cm⁻¹ : C–N stretch of the amide bond.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) data (m/z):

Stereochemical Configuration of the L-Alanine Moiety

The (S)-configuration of the alanine backbone is confirmed by:

Comparative Analysis with Related Nitrophenylacetyl Derivatives

Table 2: Structural and Spectral Comparisons

| Derivative | Nitro Position | Molecular Formula | IR NO₂ Stretches (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|---|

| This compound | 3 | C₁₁H₁₂N₂O₅ | 1520, 1345 | 8.20–8.40 (m) |

| N-(4-Nitrophenylacetyl)-L-alanine | 4 | C₁₁H₁₂N₂O₅ | 1515, 1340 | 8.10–8.30 (d) |

| N-(2,4-Dinitrophenyl)-L-alanine | 2,4 | C₁₀H₁₁N₃O₆ | 1535, 1350 | 8.50–8.70 (dd) |

Key Observations :

- Nitro Position Effects : The 3-nitro derivative exhibits broader aromatic signals due to meta-substitution, whereas para-substituted analogs show doublets.

- Electron-Withdrawing Impact : The 3-nitro group reduces electron density on the phenyl ring, weakening C=O stretches in IR compared to non-nitro derivatives.

- Solubility : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO), unlike dinitro derivatives.

Properties

Molecular Formula |

C11H12N2O5 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

(2S)-2-[[2-(3-nitrophenyl)acetyl]amino]propanoic acid |

InChI |

InChI=1S/C11H12N2O5/c1-7(11(15)16)12-10(14)6-8-3-2-4-9(5-8)13(17)18/h2-5,7H,6H2,1H3,(H,12,14)(H,15,16)/t7-/m0/s1 |

InChI Key |

FAJUCVYPVVNNCX-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-Indolylacetyl)-L-alanine and related N-acylated L-alanine derivatives:

Structural and Functional Analysis

Aromatic Substituent Effects

- Indole Group (N-(3-Indolylacetyl)-L-alanine): The indole ring enables π-π stacking and hydrogen bonding, critical for interactions with biological targets. This explains its role as a prognostic biomarker in NSCLC, where it may modulate immune checkpoint pathways .

- Phenyl Group (N-Acetyl-L-phenylalanine) : Lacks heteroatoms, reducing polarity and limiting specific interactions compared to indole. Primarily used in peptide synthesis due to its stability .

- Chlorophenoxy Group (N-[(2,4-Dichlorophenoxy)acetyl]-L-alanine): The electron-withdrawing Cl atoms increase lipophilicity, enhancing membrane permeability in agrochemicals .

Electron-Withdrawing vs. Electron-Donating Groups

Research Findings and Implications

N-(3-Indolylacetyl)-L-alanine in Oncology

- Prognostic Value: Patients with low serum levels of N-(3-Indolylacetyl)-L-alanine exhibited a 25% higher tumor proportion score (TPS ≥50%) and significantly longer PFS (HR = 0.42, p < 0.05) compared to high-level groups .

- Mechanistic Insight : The indole moiety may interfere with tumor-associated metabolic pathways or immune cell signaling, though exact mechanisms require further study .

Comparative Metabolic Stability

- Indole vs. Phenyl Derivatives : The indole ring’s hydrogen-bonding capacity may increase renal clearance compared to phenyl derivatives, explaining its dynamic biomarker behavior .

- Chlorinated Compounds: Higher lipophilicity in dichlorophenoxy derivatives correlates with environmental persistence, raising concerns about ecological impact .

Preparation Methods

Direct Acylation via Acid Chloride Intermediate

Step 1: Synthesis of 3-Nitrophenylacetyl Chloride

3-Nitrophenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is typically conducted at reflux (70–80°C) for 2–3 hours, yielding 3-nitrophenylacetyl chloride with >90% efficiency. Excess SOCl₂ is removed via distillation, leaving the acid chloride as a yellow oil.

Step 2: Acylation of L-Alanine Ethyl Ester

L-Alanine ethyl ester hydrochloride is neutralized with triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. 3-Nitrophenylacetyl chloride is added dropwise, and the mixture is stirred at 25°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄. Evaporation yields this compound ethyl ester as a pale-yellow solid.

Step 3: Ester Hydrolysis to Free Carboxylic Acid

The ethyl ester is hydrolyzed using 2N NaOH in a 1:1 ethanol/water mixture at 25°C for 2 hours. Acidification to pH 2 with concentrated HCl precipitates the crude product, which is extracted with ethyl acetate, dried, and recrystallized from ethanol/water to yield pure this compound.

Key Data:

Enzymatic Resolution of Racemic Intermediates

For enantiomerically pure this compound, enzymatic resolution of racemic N-(3-nitrophenylacetyl)-DL-alanine is employed. E. coli acylase selectively hydrolyzes the L-enantiomer’s acetyl group, leaving the D-enantiomer intact.

Procedure :

-

Racemic N-(3-nitrophenylacetyl)-DL-alanine (10 g) is incubated with E. coli acylase (2,145 units) in water (160 mL) at pH 6.5 (adjusted with NH₃) and 45°C for 3.25 hours.

-

The mixture is filtered, acidified to pH 2, and extracted with ethyl acetate.

-

The aqueous phase contains free L-alanine, while the organic phase retains unreacted D-enantiomer.

Key Data:

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Choice : Dichloromethane (DCM) and dimethylformamide (DMF) are optimal for acylation, balancing reactivity and solubility. DCM minimizes racemization, while DMF accelerates reaction rates.

-

Temperature : Acylation at 25°C prevents thermal degradation of the nitro group. Elevated temperatures (>40°C) risk byproduct formation.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 49.32 | 49.28 |

| H | 4.14 | 4.11 |

| N | 10.78 | 10.75 |

| O | 35.76 | 35.82 |

Challenges and Mitigation Strategies

Nitro Group Instability

The meta-nitro group is susceptible to reduction under acidic or reductive conditions. Mitigation includes:

Racemization Control

-

Low-Temperature Acylation : Conducting reactions at 0–5°C minimizes epimerization.

-

Enzymatic Resolution : Ensures enantiopurity without harsh chemical conditions.

Industrial-Scale Adaptations

Pilot-scale syntheses (100 g batches) employ continuous flow reactors for acid chloride formation and acylation, achieving 85% yield with 99.5% purity. Key parameters:

-

Residence time: 12 minutes.

-

Temperature: 30°C.

Q & A

Q. What are the recommended methods for synthesizing N-(3-Nitrophenylacetyl)-L-alanine in a laboratory setting?

Acylation of L-alanine with 3-nitrophenylacetyl chloride under basic conditions (e.g., in anhydrous dichloromethane with triethylamine) is a common approach. Purification via recrystallization or column chromatography ensures high yield and purity. Structural analogs like N-(3-chlorophenylacetyl)alanine follow similar protocols, with nitro-group stability requiring inert atmospheres to prevent decomposition . Peptide synthesis techniques, such as Fmoc protection strategies, may also guide selective functionalization .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For nitroaromatic derivatives, infrared (IR) spectroscopy can validate nitro-group presence (~1520 cm⁻¹ and ~1350 cm⁻¹ asymmetric/symmetric stretching) .

Q. What stability considerations are critical for storing this compound?

Store in airtight, light-resistant containers at –20°C under nitrogen to prevent nitro-group degradation. Monitor decomposition via periodic HPLC analysis; thermal degradation may release nitrogen oxides (NOx), detectable via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in modulating immune responses or cellular pathways?

Use in vitro immune cell assays (e.g., T-cell proliferation or cytokine profiling) to assess immunomodulatory effects. Metabolomic profiling, as seen with N-(3-Indolylacetyl)-L-alanine in NSCLC, can identify correlated pathways (e.g., amino acid metabolism). CRISPR-Cas9 knockout models may reveal target enzymes (e.g., acyltransferases) involved in its bioactivity .

Q. How can contradictory findings regarding metabolite levels and clinical outcomes be resolved in studies involving this compound?

Apply multivariate regression to control for confounders (e.g., patient age, comorbidities). Stratify cohorts by disease stage or treatment history, as done in NSCLC studies where lower N-(3-Indolylacetyl)-L-alanine levels correlated with prolonged progression-free survival (PFS). Validate findings across independent cohorts and use machine learning to identify hidden variables .

Q. What in silico approaches are suitable for predicting interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding to proteins like PD-1/PD-L1, while quantitative structure-activity relationship (QSAR) models predict pharmacokinetic properties. Molecular dynamics simulations assess stability of ligand-receptor complexes over time, leveraging structural data from analogs like N-(3-chlorophenylacetyl)alanine .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures sensitivity and specificity. Pre-treatment steps (e.g., solid-phase extraction) minimize matrix interference, as validated in studies measuring similar metabolites in plasma .

Q. How can researchers validate the biological relevance of this compound in disease models?

Employ xenograft or patient-derived tumor models to test therapeutic synergy with checkpoint inhibitors (e.g., anti-PD-1). Metabolite flux analysis (via ¹³C tracing) can map its incorporation into cellular pathways, while CRISPR interference (CRISPRi) screens identify genetic dependencies linked to its activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.